molecular formula C24H38N2O2 B4935247 5-[4-(heptyloxy)phenyl]-3-nonyl-1,2,4-oxadiazole

5-[4-(heptyloxy)phenyl]-3-nonyl-1,2,4-oxadiazole

Cat. No.: B4935247
M. Wt: 386.6 g/mol
InChI Key: PMEPTIRONHBUIF-UHFFFAOYSA-N
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Description

5-[4-(Heptyloxy)phenyl]-3-nonyl-1,2,4-oxadiazole is a chemical compound with the molecular formula C24H38N2O2 It belongs to the class of oxadiazoles, which are five-membered heterocyclic compounds containing an oxygen and two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[4-(heptyloxy)phenyl]-3-nonyl-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors. One common method is the reaction of an amidoxime with a carboxylic acid derivative under acidic or basic conditions. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and catalysts like sulfuric acid or sodium hydroxide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The choice of solvents, catalysts, and reaction conditions would be tailored to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

5-[4-(Heptyloxy)phenyl]-3-nonyl-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the phenyl ring.

Scientific Research Applications

5-[4-(Heptyloxy)phenyl]-3-nonyl-1,2,4-oxadiazole has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-[4-(heptyloxy)phenyl]-3-nonyl-1,2,4-oxadiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    5-[4-(Heptyloxy)phenyl]-3-nonyl-1,2,4-oxadiazole: Similar compounds include other oxadiazoles with different substituents on the phenyl ring or the oxadiazole ring.

    1,2,4-Oxadiazole Derivatives: These compounds share the core oxadiazole structure but differ in their substituents, leading to variations in their chemical and biological properties.

Uniqueness

The uniqueness of this compound lies in its specific substituents, which confer distinct chemical properties and potential applications. Its heptyloxy and nonyl groups contribute to its hydrophobicity and ability to interact with lipid membranes, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

5-(4-heptoxyphenyl)-3-nonyl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H38N2O2/c1-3-5-7-9-10-11-13-15-23-25-24(28-26-23)21-16-18-22(19-17-21)27-20-14-12-8-6-4-2/h16-19H,3-15,20H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMEPTIRONHBUIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCC1=NOC(=N1)C2=CC=C(C=C2)OCCCCCCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H38N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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